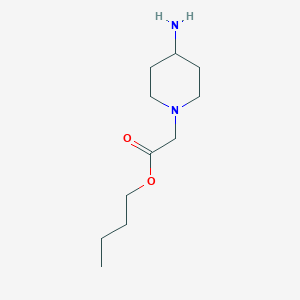
Butyl 2-(4-aminopiperidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(4-aminopiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What safety protocols should be prioritized when handling Butyl 2-(4-aminopiperidin-1-yl)acetate in laboratory settings?
- Methodological Guidance : Follow first-aid measures for chemical exposure as outlined in safety data sheets (SDS) for structurally similar piperidine derivatives. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist. For skin exposure, wash with soap and water for ≥15 minutes. Use fume hoods and personal protective equipment (PPE) due to incomplete toxicological data .
Q. How can researchers design a synthesis pathway for this compound using foundational organic chemistry principles?
- Methodological Guidance : Base synthesis on analogous piperidine-ester compounds (e.g., ethyl derivatives). Consider nucleophilic substitution or esterification reactions under controlled pH and temperature. Use PubChem data (e.g., SMILES strings, reaction conditions) for structural analogs to infer synthetic routes .
Q. What theoretical frameworks are critical for structuring research on this compound’s reactivity?
- Methodological Guidance : Align with conceptual frameworks in medicinal chemistry (e.g., structure-activity relationships) or organic reaction mechanisms (e.g., nucleophilic/electrophilic interactions). Use theory to guide experimental design, such as selecting reaction conditions or analyzing substituent effects on the piperidine ring .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Guidance : Employ HPLC with buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) and methanol-based mobile phases for high-resolution separation. Validate methods using system suitability tests as per pharmacopeial standards .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Guidance : Use a 2^k factorial design to test variables (e.g., temperature, catalyst concentration, solvent polarity). Analyze main effects and interactions via ANOVA. For example, vary reaction times and stoichiometric ratios to maximize yield while minimizing byproducts .
Q. What strategies resolve contradictions in toxicity data for piperidine derivatives?
- Methodological Guidance : Address gaps via in vitro assays (e.g., cytotoxicity in HepG2 cells) and computational models (e.g., QSAR predictions). Cross-reference SDS data with experimental results, noting discrepancies in acute vs. chronic exposure effects .
Q. How do environmental interfaces (e.g., lab surfaces) influence the stability of this compound during experiments?
- Methodological Guidance : Conduct microspectroscopic analysis (e.g., FTIR, SEM) to study adsorption on glass or polymer surfaces. Monitor degradation under varying humidity/light conditions. Reference studies on indoor surface chemistry to contextualize findings .
Q. What novel applications emerge from modifying the ester or piperidine moieties of this compound?
- Methodological Guidance : Explore functionalization via oxidation (carboxylic acids) or alkylation (branched esters). Assess bioactivity in receptor-binding assays (e.g., GPCRs) or catalytic performance in asymmetric synthesis. Leverage PubChem’s molecular descriptors for analog comparison .
Q. How can process control systems enhance scalability in academic synthesis?
- Methodological Guidance : Implement automated reactors with real-time monitoring (e.g., PAT tools for pH, pressure). Optimize continuous flow processes using CRDC guidelines for chemical engineering design, focusing on membrane separation or powder technology .
Q. What methodological steps validate the compound’s role in a broader mechanistic study (e.g., enzyme inhibition)?
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
butyl 2-(4-aminopiperidin-1-yl)acetate |
InChI |
InChI=1S/C11H22N2O2/c1-2-3-8-15-11(14)9-13-6-4-10(12)5-7-13/h10H,2-9,12H2,1H3 |
InChI 键 |
RYHBZXUGJJEVBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CN1CCC(CC1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













